molecular formula C15H16BrN5O4S B214198 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B214198
M. Wt: 442.3 g/mol
InChI Key: MQODHXODVMJRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
Studies have shown that 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for lab experiments is its potent cytotoxic activity against cancer cells. This compound can be used to study the mechanism of action of anticancer agents and to develop new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the areas of interest is the development of new anticancer drugs based on this compound. Additionally, this compound can be studied for its potential applications in other fields, such as anti-inflammatory and neuroprotective agents. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent cytotoxic activity against cancer cells and has shown potential as an anticancer agent. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 4-bromo-3-nitropyrazole with acetic anhydride to form 4-bromo-3-nitro-1H-pyrazole-1-acetate. The resulting product is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.

Scientific Research Applications

2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C15H16BrN5O4S

Molecular Weight

442.3 g/mol

IUPAC Name

2-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H16BrN5O4S/c1-7-2-3-8-10(4-7)26-15(12(8)13(17)23)18-11(22)6-20-5-9(16)14(19-20)21(24)25/h5,7H,2-4,6H2,1H3,(H2,17,23)(H,18,22)

InChI Key

MQODHXODVMJRGI-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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